molecular formula C15H15FN6O2 B2472027 2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1058433-11-6

2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2472027
CAS No.: 1058433-11-6
M. Wt: 330.323
InChI Key: LYLSSHPUJRSQSG-UHFFFAOYSA-N
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Description

The compound belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been reported as potent inhibitors of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . The synthesis involves a three-step reaction sequence, and the resulting compounds have shown potent inhibitory activity against USP28 .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is complex. Docking studies have been performed to rationalize the potency of these compounds .


Chemical Reactions Analysis

The compound, as a part of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, has shown to react under certain conditions. For instance, it has been reported to react with europium under solvothermal conditions in pyridine .

Scientific Research Applications

Anomalous Cyclization and Chemical Transformations

Erkin and Krutikov (2007) discussed the structural modification of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate, demonstrating anomalous cyclization to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This transformation provides insights into novel synthetic pathways and the mechanism of cyclization in organic chemistry (Erkin & Krutikov, 2007).

Potential Antiasthma Agents

Medwid et al. (1990) found that 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines act as mediator release inhibitors, highlighting their potential as antiasthma agents. The research underscores the therapeutic potential of triazolopyrimidines in treating asthma and possibly other inflammatory conditions (Medwid et al., 1990).

Insecticidal Assessment

Fadda et al. (2017) utilized a precursor related to the triazolopyrimidines for the synthesis of various heterocycles, assessing their insecticidal activity against the cotton leafworm. This research demonstrates the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).

Antimicrobial Activity

Mostafa et al. (2008) synthesized new derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, testing their antibacterial and antifungal activities. The compounds showed comparable results with ampicillin and fluconazole, suggesting their potential as antimicrobial agents (Mostafa et al., 2008).

Synthesis and Characterization

Lahmidi et al. (2019) focused on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of a novel pyrimidine derivative, emphasizing its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Mechanism of Action

The compound acts as a potent inhibitor of USP28, a protein associated with the development of various malignancies . It has shown selectivity over other proteins like USP7 and LSD1 .

Future Directions

The compound and its derivatives have potential therapeutic applications, particularly in cancer therapy . Future research could focus on further investigating the roles of deubiquitinase, for which these compounds serve as potent inhibitors .

Properties

IUPAC Name

2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O2/c1-2-22-14-13(19-20-22)15(24)21(9-18-14)8-12(23)17-7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLSSHPUJRSQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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